4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
CAS No.: 2549033-69-2
Cat. No.: VC11822692
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549033-69-2 |
|---|---|
| Molecular Formula | C16H20N6O |
| Molecular Weight | 312.37 g/mol |
| IUPAC Name | cyclopropyl-[4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H20N6O/c1-12-9-19-22(10-12)15-8-14(17-11-18-15)20-4-6-21(7-5-20)16(23)13-2-3-13/h8-11,13H,2-7H2,1H3 |
| Standard InChI Key | QTBJYLDFCQYLOY-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CC4 |
| Canonical SMILES | CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CC4 |
Introduction
Structural Components
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Pyrimidine Ring: Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. They are key components of nucleic acids (DNA and RNA) and have been used in the design of various pharmaceuticals due to their ability to interact with biological targets.
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Piperazine Ring: Piperazines are six-membered rings containing two nitrogen atoms. They are commonly used in pharmaceuticals due to their ability to participate in hydrogen bonding and their relatively low toxicity. Piperazine derivatives have been explored for various therapeutic applications, including antiviral, antibacterial, and anticancer activities.
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Pyrazole Ring: Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms. They are known for their biological activity and have been used in the development of drugs with anti-inflammatory, analgesic, and anticancer properties.
Potential Applications
Given the structural components of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, it is plausible that this compound could exhibit pharmacological activities similar to those of related compounds. For instance:
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Anticancer Activity: Compounds with pyrimidine and pyrazole rings have been explored as anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown promise as epidermal growth factor receptor inhibitors (EGFRIs) .
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Antiviral Activity: Piperazine derivatives have been investigated for their antiviral properties, including activity against influenza viruses by disrupting protein-protein interactions essential for viral replication .
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, starting with the preparation of the individual ring systems (pyrimidine, piperazine, and pyrazole) followed by their coupling. Characterization would involve spectroscopic methods (NMR, IR, MS) to confirm the structure and purity of the final product.
Data and Research Findings
While specific data on 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is not available, related compounds provide insights into potential biological activities and synthesis strategies.
| Compound Component | Potential Biological Activity | Synthesis Strategy |
|---|---|---|
| Pyrimidine | Anticancer, antiviral | Nucleophilic substitution, condensation reactions |
| Piperazine | Antiviral, antibacterial | Alkylation, acylation reactions |
| Pyrazole | Anti-inflammatory, anticancer | Condensation reactions, cyclization |
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